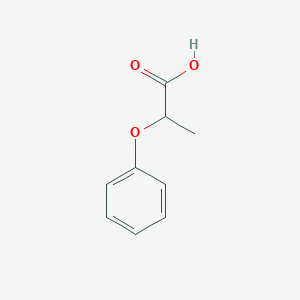

2-Phenoxypropionic acid

Description

Significance as a Chiral Carboxylic Acid in Chemical Sciences

The chirality of 2-phenoxypropionic acid is a cornerstone of its scientific importance. The presence of a stereogenic center at the second carbon of the propionic acid chain results in two non-superimposable mirror images, the (R)- and (S)-enantiomers. unimi.itlookchem.com This stereoisomerism is critical because the biological activity of many chiral compounds resides primarily in one enantiomer, while the other may be less active or even exhibit undesirable effects. ntu.edu.tw

The differential biological activity of its enantiomers is a key area of study. For instance, the (R)-isomers of 2-phenoxypropionate derivatives are known to be the biologically active forms in herbicides. ntu.edu.tw This enantioselectivity drives the need for methods to separate and analyze the individual enantiomers. Research has demonstrated that racemic crystals of this compound typically form centrosymmetric cyclic hydrogen-bonded dimers, while homochiral crystals often exhibit a chain-like "catemer" motif of hydrogen bonds. unimi.it

Role as a Precursor and Building Block in Organic Synthesis

This compound serves as a crucial precursor and building block in the synthesis of more complex organic molecules. It is particularly important in the production of aryloxyphenoxypropionate (AOPP) herbicides. For example, (R)-2-phenoxypropionic acid is a key intermediate in the synthesis of (R)-2-(4-hydroxyphenoxy)propionic acid (R-HPPA), which is a vital component of highly selective herbicides used against grassy weeds. researchgate.net

The synthesis of this compound itself has been a subject of research to develop efficient and environmentally friendly methods. One documented route involves the etherification reaction of S-2-chloropropionic acid and phenol (B47542). researchgate.net Another approach describes the reaction of an alkali metal salt of dextrorotatory 2-chloropropionic acid with an alkali metal phenate in an inert organic solvent. google.com

Context within Phenoxy Herbicides and Related Bioactive Compounds

This compound and its derivatives are firmly situated within the broader class of phenoxy herbicides. wikipedia.org These herbicides function by mimicking the plant growth hormone indoleacetic acid (IAA), leading to uncontrolled growth and eventual death of broad-leaf plants. wikipedia.org While this compound itself is a starting material for potential herbicides, its chlorinated derivatives have been widely used commercially. wikipedia.orgontosight.aiscbt.com

The biological activity of these compounds is highly dependent on their stereochemistry, with the (R)-enantiomer typically being the active form. unimi.itntu.edu.tw Beyond herbicidal activity, derivatives of phenoxy acids have been investigated for a range of other biological activities, including anti-mycobacterial, anti-inflammatory, anti-leishmanial, and anti-viral properties. nih.gov

Overview of Research Areas and Methodologies

Research on this compound is multifaceted, encompassing various analytical and synthetic methodologies. A significant area of focus is the enantiomeric separation and analysis of its racemic mixtures. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common and effective technique for this purpose. ntu.edu.twnih.gov Chiral columns, such as those based on cellulose (B213188) derivatives, have been successfully employed to resolve the enantiomers of this compound and its derivatives. ntu.edu.tw

Another important research avenue is the development of biocatalytic methods for its synthesis and transformation. For instance, lipases have been used for the enantioselective esterification of this compound. sigmaaldrich.com Furthermore, microbial hydroxylation is a key strategy for producing derivatives like R-HPPA from R-2-phenoxypropionic acid, with various fungal and bacterial strains being investigated for their efficiency in this biotransformation. researchgate.netnih.govgoogle.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXERGJJQSKIUIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870812 | |

| Record name | Propanoic acid, 2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940-31-8 | |

| Record name | DL-2-Phenoxypropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=940-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenoxypropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenoxypropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenoxypropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxypropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Enantioselective Production

Chemical Synthesis Pathways

Traditional chemical synthesis provides robust and scalable methods for producing 2-phenoxypropionic acid. These pathways often involve etherification reactions and have been subject to extensive optimization.

The most prevalent chemical synthesis of this compound is achieved through the Williamson ether synthesis. wikipedia.org This method involves the reaction of a phenol (B47542) with a halopropionic acid, such as 2-chloropropionic acid, under basic conditions. google.com The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the halopropionic acid. wikipedia.org The stereochemistry of the reaction is critical; for instance, reacting the (S)-enantiomer of a 2-halopropionic acid with a phenol results in the (R)-enantiomer of the corresponding this compound due to inversion of the chiral center. google.com

This reaction is fundamental in producing various phenoxypropionic acid derivatives, which are precursors to many commercial herbicides. google.comgoogle.com The use of optically pure 2-halopropionic acids is essential for synthesizing optically pure this compound. google.com

Significant research has focused on optimizing the Williamson ether synthesis to improve yield, purity, and reaction times. Key parameters that influence the reaction's outcome include the choice of base, solvent, temperature, and the use of catalysts. numberanalytics.com

Strong bases like sodium hydroxide (B78521) or potassium carbonate are commonly employed to deprotonate the phenol. researchgate.netgoogle.com The choice of solvent is also crucial, with polar aprotic solvents such as dimethylformamide (DMF) often being preferred. google.comresearchgate.net

To enhance reaction efficiency, various catalytic systems have been explored. Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide or 18-crown-6, can be used to increase the solubility and nucleophilicity of the phenoxide ion in the organic phase, leading to higher yields. wikipedia.org Additionally, metal-based catalysts have shown promise. For example, zinc powder has been demonstrated to be an effective catalyst for the synthesis of aromatic ethers, even in the absence of a strong base, under both microwave irradiation and conventional heating. researchgate.netresearchgate.net

One study optimized the synthesis of (R)-2-phenoxypropionic acid from (S)-2-chloropropionic acid and phenol. researchgate.net The optimal conditions were identified as using potassium iodide (KI) as a catalyst with a specific molar ratio of reactants, refluxing at 125 °C for 1.5 hours. This optimized process achieved a molar conversion rate of 74.9% (calculated based on phenol) and yielded a product with 95.08% purity after purification. researchgate.net

Table 1: Optimization of Reaction Conditions for (R)-2-Phenoxypropionic Acid Synthesis

| Parameter | Optimized Condition | Outcome | Reference |

| Catalyst | Potassium Iodide (KI) | Improved conversion rate | researchgate.net |

| Reactant Ratio (KI:S-2-CPA:Phenol) | 0.075 : 1.2 : 1.0 (molar) | 74.9% molar conversion | researchgate.net |

| Temperature | 125 °C (reflux) | Optimal reaction rate | researchgate.net |

| Time | 1.5 hours | Efficient reaction completion | researchgate.net |

| Purity (post-purification) | 95.08% | High purity product | researchgate.net |

S-2-CPA: S-2-chloropropionic acid

An alternative synthetic route involves a multi-step process that includes halogenation and hydroxylation. A patented method outlines a three-step synthesis starting with an alkylation to produce this compound. This is followed by a halogenation step using bromine or chlorine in the presence of a potassium iodide/potassium bromide catalyst at 20–30°C. The final step is a hydroxylation reaction conducted under mild pressure (0.1–0.2 bar) with a copper(II) chloride catalyst at 150–160°C. This pathway can achieve high conversion rates, with the hydroxylation of 2-(4-bromophenoxy)propionic acid reaching 99.5% conversion.

Another approach involves the regioselective hydroxylation of this compound using a fungal peroxygenase from Agrocybe aegerita. This biocatalytic hydroxylation is dependent on hydrogen peroxide and yields 2-(4-hydroxyphenoxy)propionic acid with high regioselectivity (around 98%). researchgate.net

Modern synthetic chemistry has introduced novel methods such as electro/Ni dual-catalysis for forming C-O bonds, which can be applied to synthesize ethers. While direct synthesis of this compound via this method is not explicitly detailed in the provided context, the principles of decarboxylative cross-coupling are relevant. This technique involves the coupling of carboxylic acids with other molecules through the removal of a carboxyl group. researchgate.netacs.org

In a related context, electro/Ni dual-catalyzed redox-neutral decarboxylative cross-coupling reactions have been developed for C(sp³)–C(sp²) bond formation, coupling carboxylic acids with aryl bromides. acs.org This type of reaction, which can be adapted for ether synthesis, often utilizes a nickel catalyst to facilitate the coupling of an alkyl radical (generated from the decarboxylation of the acid) with an aryl partner. acs.orgprinceton.edu The use of electrochemistry provides a sustainable way to drive the reaction, avoiding the need for chemical oxidants or reductants. researchgate.netacs.org This approach offers a powerful and versatile strategy for constructing complex molecules from readily available carboxylic acids. rsc.org

Etherification Reactions from Phenols and Halopropionic Acids

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis offers an environmentally friendly and highly selective alternative to chemical synthesis for producing enantiomerically pure this compound. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures.

Lipases are versatile enzymes that can catalyze both the esterification of carboxylic acids and the hydrolysis of esters with high enantioselectivity. ucl.ac.uk This property is exploited in the kinetic resolution of racemic this compound and its esters.

In enantioselective esterification, a lipase (B570770) preferentially converts one enantiomer of the racemic acid into an ester, leaving the other enantiomer unreacted. google.com For example, lipases from Candida antarctica (Novozym 435) and Rhizomucor miehei have shown good enantioselectivity in the esterification of racemic this compound. researchgate.netresearchgate.net The choice of solvent and alcohol nucleophile can significantly impact the enantioselectivity (E-value) of the reaction. nih.gov

Conversely, in enantioselective hydrolysis, the lipase selectively hydrolyzes one enantiomer of a racemic ester, producing the corresponding enantiomerically enriched acid and leaving the other ester enantiomer untouched. tandfonline.comnih.gov Lipase from Aspergillus oryzae has been successfully used for the enantioselective resolution of (R,S)-2-phenoxypropionic acid methyl ester. nih.gov Under optimized conditions (pH 7.5, 30°C), a high enantiomeric excess of the substrate (e.e.s) of 99.5% was achieved with a conversion rate of 50.8%. nih.gov Immobilization of the lipase can enhance its stability and reusability, making the process more economically viable for industrial applications. nih.gov

Studies have also shown that additives can enhance lipase performance. For instance, encapsulating Candida rugosa lipase with calix nih.govarene amide derivatives improved the enantioselectivity in the hydrolysis of this compound methyl ester, achieving an E-value of 327. tandfonline.com

Table 2: Lipase-Catalyzed Resolution of this compound and its Esters

| Enzyme Source | Reaction Type | Substrate | Key Findings | Reference |

| Aspergillus oryzae | Hydrolysis | (R,S)-2-Phenoxy-propionic acid methyl ester | e.e.s 99.5%, Conversion 50.8% | nih.gov |

| Candida antarctica (Novozym 435) | Esterification | Racemic this compound | Good enantiomeric ratio (E) | researchgate.netresearchgate.net |

| Candida rugosa | Hydrolysis | This compound methyl ester | E-value of 327 with calixarene (B151959) additive | tandfonline.com |

| Aspergillus niger | Esterification | Racemic 2-Phenoxypropanoic acid | High enantioselectivities | nih.gov |

Microbial Biotransformation for Stereospecific Products

Microbial biotransformation offers a powerful and stereospecific route for the production of this compound derivatives. This approach leverages the enzymatic machinery of microorganisms to carry out specific chemical modifications. researchgate.net

The regioselective hydroxylation of (R)-2-phenoxypropionic acid to produce (R)-2-(4-hydroxyphenoxy)propionic acid ((R)-HPPA), a key herbicide intermediate, is a prime example of microbial biotransformation. researchgate.netresearchgate.net The filamentous fungus Beauveria bassiana has been identified as a particularly effective biocatalyst for this reaction, selectively hydroxylating the C-4 position of the aromatic ring. scispace.comnih.govnih.gov

This high degree of specificity is attributed to the action of cytochrome P450 monooxygenases within the microorganism. scispace.comresearchgate.net These heme-containing enzymes activate molecular oxygen and insert one atom into the substrate, typically resulting in a hydroxylation reaction. scispace.com The genome of Beauveria bassiana has been found to contain numerous putative P450s, highlighting its potential for a wide range of biocatalytic applications. whiterose.ac.uk Studies have shown that Beauveria bassiana can induce specific P450 monooxygenases for the hydroxylation of this compound.

Efforts to enhance the production of (R)-HPPA have included optimizing fermentation conditions. For instance, static cultivation and the addition of hydrogen peroxide (H₂O₂) have been shown to improve the yield of (R)-HPPA by Beauveria bassiana. nih.govnih.govjmb.or.kr Optimization of the culture medium, including carbon and nitrogen sources, has also been shown to significantly impact the production of (R)-HPPA. colab.ws

The discovery of novel and efficient microbial strains for the biotransformation of this compound is an ongoing area of research. High-throughput screening methods are essential for rapidly evaluating large numbers of microbial isolates from various environmental samples. nih.govnih.gov

One such method involves a 96-well microplate assay where the product, (R)-HPPA, reacts with a chromogenic reagent, allowing for spectrophotometric determination. nih.govnih.gov Using this approach, researchers have screened thousands of single colonies and identified several fungal strains, including Penicillium oxalicum and Aspergillus versicolor, that exhibit hydroxylation activity. nih.gov After 72 hours of cultivation, these strains demonstrated significant conversion rates of (R)-2-phenoxypropionic acid to (R)-HPPA. nih.gov

Table 2: Bioconversion Rates of (R)-HPPA from (R)-PPA by Selected Fungal Strains nih.gov

| Fungal Strain | Conversion Rate (%) | Cultivation Time (h) | Initial (R)-PPA (g/L) |

|---|---|---|---|

| Penicillium oxalicum A5 | 21.18 | 72 | 10 |

This table presents the bioconversion efficiency of two fungal species in producing (R)-HPPA from (R)-PPA, as identified through a high-throughput screening process.

Asymmetric Synthesis Strategies

Chiral resolution is a critical step in obtaining enantiomerically pure this compound. Various techniques are employed to separate the enantiomers from a racemic mixture.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective method. ntu.edu.tw For instance, columns containing α1-acid glycoprotein (B1211001) (AGP) can separate enantiomers based on their differential binding affinities. Teicoplanin-based chiral stationary phases have also been used, where the chiral recognition is influenced by the mobile phase pH and temperature. researchgate.net

Capillary electrochromatography (CEC) with monolithic chiral columns also offers high-resolution separation for acidic compounds like this compound. Another approach is electrokinetic chromatography using cyclodextrins as chiral pseudophases. nih.gov Among various cyclodextrins, (2-hydroxy)propyl-β-cyclodextrin has been found to be particularly suitable for the enantioseparation of phenoxy acids. nih.gov

Crystallization techniques provide an alternative to chromatographic methods. Co-crystallization with a chiral resolving agent, such as (S)-alanine or strychnine, can yield enantiopure forms by exploiting differences in hydrogen-bonding and electrostatic interactions to form diastereomeric salts that can be separated. acs.org

Enzymatic resolution is another powerful technique. Lipases, such as the one from Aspergillus oryzae, can be immobilized on a solid support and used for the enantioselective resolution of (R,S)-2-phenoxypropionic acid methyl ester. nih.gov This method can achieve high enantiomeric excess and conversion rates under optimized conditions. nih.gov

Stereoselective Derivatization

Stereoselective derivatization involves reacting a chiral compound with a chiral derivatizing agent to form diastereomers. This technique is primarily used for the analytical purpose of determining the enantiomeric composition of a mixture, as the resulting diastereomers can be separated and quantified using standard chromatographic techniques like HPLC or capillary electrophoresis (CE). csic.es

For this compound, pre-column derivatization has been used for its chiral analysis. Chiral derivatizing agents, such as anthracene-based reagents, react with both enantiomers of the acid to form diastereomeric derivatives. These derivatives can then be resolved on a non-chiral stationary phase, allowing for the accurate determination of the enantiomeric ratio. csic.es

Another approach involves the use of chiral solvating agents in Nuclear Magnetic Resonance (NMR) spectroscopy. In this method, a chiral solvating agent forms transient diastereomeric complexes with the enantiomers of this compound. mdpi.com This interaction leads to distinct chemical shifts in the NMR spectrum for each enantiomer, enabling the quantification of their relative amounts and thus the determination of enantiomeric excess. For example, the formation of a salt complex between this compound and benzylamine (B48309) results in splitting of the amine's proton signals in the ¹H-NMR spectrum, with the degree of splitting being proportional to the enantiomeric excess of the acid. mdpi.com

Preparation of Optically Pure Isomers for Research

Access to optically pure isomers of this compound is essential for research into their specific biological activities and for use as chiral building blocks in synthesis. Beyond resolution, several synthetic strategies have been developed to directly prepare the desired enantiomer.

One prominent method involves the stereospecific synthesis from a chiral precursor. For example, optically pure (+)-R-2-phenoxypropionic acid can be synthesized from the (S)-isomer of a 2-halopropionic acid. google.com This nucleophilic substitution reaction proceeds with an inversion of stereochemistry, allowing the chirality of the starting material to dictate the chirality of the final product. Another synthetic route involves reacting p-substituted phenol derivatives with alkyl (S)-2-arylsulfonyloxypropionate to produce optically pure (R)-2-phenoxypropionic acid derivatives. wipo.int

Furthermore, biotransformation offers a powerful method for preparing optically pure derivatives. The microorganism Beauveria bassiana has been shown to catalyze the stereospecific hydroxylation of (R)-2-phenoxypropionic acid to yield (R)-2-(4-hydroxyphenoxy)propionic acid, a valuable compound used in the synthesis of herbicides. smolecule.com This biological approach provides high selectivity under mild reaction conditions. smolecule.com

Table 2: Methodologies for Preparing Optically Pure this compound Isomers

| Methodology | Starting Material(s) | Product | Key Principle | Reference |

|---|---|---|---|---|

| Stereospecific Synthesis | (S)-2-halopropionic acid | (+)-R-2-phenoxypropionic acid | Nucleophilic substitution with inversion of configuration. | google.com |

| Stereospecific Synthesis | p-substituted phenol, Alkyl (S)-2-arylsulfonyloxypropionate | (R)-2-phenoxypropionic acid derivatives | Stereospecific reaction preserving chirality from the propionate (B1217596) starting material. | wipo.int |

| Biotransformation | (R)-2-phenoxypropionic acid | (R)-2-(4-hydroxyphenoxy)propionic acid | Enzyme-mediated (cytochrome P450) hydroxylation by the microorganism Beauveria bassiana. | smolecule.com |

Molecular Structure, Bonding, and Computational Chemistry

Quantum Chemical Computations (Density Functional Theory Approach)

DFT calculations have been instrumental in analyzing the vibrational spectra, electronic properties, and thermodynamic stability of 2-phenoxypropionic acid. researchgate.netnih.gov These computational methods allow for a detailed exploration of the molecule's quantum mechanical nature.

The vibrational characteristics of this compound have been investigated using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, with the results being interpreted through normal coordinate analysis and DFT methods. nih.gov This analysis allows for the assignment of specific vibrational modes to the observed spectral bands. nih.gov The calculated vibrational frequencies, determined using methods like B3LYP with a 6-311++G(d,p) basis set, show good agreement with experimental data. nih.gov

Key vibrational modes include the O-H stretch, typically observed as a strong band in the infrared spectrum, and various C-H and C=O stretching and bending vibrations. The potential energy distribution (PED) analysis is crucial for assigning these modes accurately. researchgate.net

Below is a table summarizing some of the key vibrational assignments for this compound based on computational studies.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

| O-H Stretch | - | ~3500-3400 | Stretching vibration of the carboxylic acid hydroxyl group. |

| C=O Stretch | - | ~1700 | Stretching vibration of the carbonyl group in the carboxylic acid. |

| C-O-C Stretch | - | - | Asymmetric and symmetric stretching of the ether linkage. |

| Phenyl Ring C-H Stretch | - | ~3100-3000 | Stretching vibrations of the aromatic C-H bonds. |

| Phenyl Ring C=C Stretch | - | ~1600-1450 | In-plane stretching vibrations of the aromatic ring. |

Note: Specific calculated and experimental values can vary depending on the computational method, basis set, and experimental conditions (e.g., solid phase, solution).

The electronic properties of this compound have been elucidated through analysis of its frontier molecular orbitals, Natural Bond Orbitals (NBO), and molecular electrostatic potential (MEP). researchgate.netnih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. mdpi.com The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and its ability to participate in electronic transitions. researchgate.net For this compound, the HOMO is primarily located on the phenoxy group, while the LUMO is centered on the propionic acid moiety. The energy gap is a key parameter in determining its electronic properties and reactivity. researchgate.netmdpi.com

Natural Bond Orbital (NBO) analysis provides insights into the intramolecular bonding and stabilization interactions. researchgate.netnih.gov It reveals significant hyperconjugative interactions, which contribute to the molecule's stability. researchgate.net These interactions involve the delocalization of electron density from occupied bonding orbitals to unoccupied antibonding orbitals.

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution and is used to predict sites of electrophilic and nucleophilic attack. researchgate.netnih.gov For this compound, the MEP shows negative potential (red regions) around the oxygen atoms of the carboxylic group, indicating these are the most likely sites for electrophilic attack. mdpi.com Positive potential (blue regions) is typically found around the hydrogen atoms. mdpi.com

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. researchgate.net |

| NBO Analysis | Analyzes intramolecular bonding and charge transfer. | Reveals stabilizing hyperconjugative interactions. researchgate.netnih.gov |

| MEP Map | Visualizes electrostatic potential on the molecular surface. | Identifies reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov |

Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy have been calculated for this compound using DFT methods. researchgate.netnih.gov These calculations provide information on the molecule's stability and its behavior at different temperatures. researchgate.net

Aromaticity, a key feature of the phenyl ring in this compound, has also been studied computationally. researchgate.net The Harmonic Oscillator Model of Aromaticity (HOMA) is one method used to quantify the degree of aromaticity based on the geometric parameters of the ring. mdpi.com

The three-dimensional structure of this compound is not rigid, and it can exist in different conformations due to rotation around its single bonds. Conformational analysis, often performed by scanning the potential energy surface (PES), has been used to determine the most stable geometry of the molecule. researchgate.netnih.gov The conformation of this compound is influenced by the hydrogen-bonding motif it adopts in the solid state. psu.edu An antiplanar conformation relative to the ether group is associated with a catemer hydrogen-bonding pattern, while the more common synplanar conformation is found in crystals containing cyclic dimers. psu.edu

Theoretical Investigations of Reaction Mechanisms

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical studies have focused on its decomposition in the gas phase.

Gas-Phase Pyrolysis Mechanisms (ONIOM Approach)

The thermal decomposition of this compound in the gas phase has been studied using the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method. nih.govresearchgate.net This approach combines high-level quantum mechanics for the reactive part of the molecule with a lower-level method for the rest of the system, making calculations on larger molecules more feasible. nih.gov

The pyrolysis is predicted to proceed in a stepwise manner. nih.govresearchgate.net The initial step involves the elimination of phenol (B47542) and the formation of an alpha-lactone intermediate through a five-membered ring transition state. nih.gov This is followed by the cycloreversion of the alpha-lactone intermediate to yield carbon monoxide and the corresponding carbonyl compound. nih.govresearchgate.net Another potential pathway involves a four-membered cyclic transition structure to produce the carboxylic acid and phenol. nih.gov Activation parameters for the first reaction channel have been shown to be accurately predicted at the ONIOM(MP2/6-31G*:HF/3-21G) level of theory. nih.gov

| Step | Description | Transition State | Products |

| 1 | Elimination of phenol | Five-membered ring | Phenol + alpha-lactone intermediate |

| 2 | Cycloreversion of intermediate | - | Carbon monoxide + Carbonyl compound |

| Alternative Pathway | Elimination via a different transition state | Four-membered ring | Carboxylic acid + Phenol |

Molecular Interactions and Binding Affinities (Theoretical Aspects)

The biological activity and chemical behavior of this compound are intrinsically linked to its interactions with other molecules. Theoretical and computational methods provide valuable insights into the nature and strength of these interactions.

The structure of this compound, featuring both a polar carboxylic acid group and a nonpolar phenoxy group, allows it to participate in both hydrogen bonding and hydrophobic interactions. ntu.edu.tw These non-covalent interactions are critical in various contexts, from crystal packing to binding with biological macromolecules. ntu.edu.twnih.gov

Hydrophobic Interactions: The phenoxy group of this compound can engage in hydrophobic interactions with nonpolar regions of other molecules, such as the active sites of enzymes or receptors. These interactions are driven by the tendency of nonpolar groups to minimize their contact with water and are crucial for the binding of this compound to its biological targets. In the context of chiral separations using high-performance liquid chromatography (HPLC), hydrophobic interactions, along with hydrogen bonding and steric effects, are involved in the chiral recognition mechanism. ntu.edu.tw

The interplay of these interactions is also evident in the co-crystallization of this compound with other molecules, such as amino acids. researchgate.net In these co-crystals, the molecules are organized into distinct hydrophilic and hydrophobic layers, with hydrogen bonds dominating the polar regions and van der Waals forces stabilizing the nonpolar regions. researchgate.net

The table below summarizes the key molecular interactions of this compound.

| Interaction Type | Molecular Group Involved | Significance |

| Hydrogen Bonding | Carboxylic acid | Crystal packing, binding to polar sites of macromolecules |

| Hydrophobic Interactions | Phenoxy group | Binding to nonpolar regions of macromolecules, chiral recognition |

The carboxylic acid group of this compound can also participate in ionic bonding, particularly when it is deprotonated to form a carboxylate anion. This negatively charged group can form strong electrostatic interactions with positively charged sites on molecular targets, such as the protonated side chains of lysine (B10760008) or arginine residues in proteins.

These ionic bonds can play a significant role in the binding affinity and specificity of this compound for its biological targets. For example, the herbicidal activity of some phenoxypropionic acid derivatives is attributed to their ability to inhibit specific enzymes involved in plant growth. The ionic interaction between the carboxylate group and a positively charged residue in the enzyme's active site can be a key component of this inhibitory action.

Computational docking studies can be used to model the binding of this compound to its target proteins and to visualize the ionic interactions that contribute to the stability of the complex. researchgate.net These studies can help to explain the structure-activity relationships of different phenoxypropionic acid derivatives and to guide the design of new compounds with improved efficacy. acs.org

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for the characterization of 2-phenoxypropionic acid by probing the vibrational motions of its atoms.

The Fourier Transform Infrared (FTIR) spectrum of this compound has been recorded and analyzed, often aided by computational methods like Density Functional Theory (DFT). nih.govresearchgate.net These studies provide a detailed assignment of the fundamental vibrational frequencies and help in understanding the molecule's structure. The IR spectrum of a manganese(II) complex with this compound shows strong characteristic bands at 1584 cm⁻¹ and 1417 cm⁻¹, which are indicative of the asymmetric and symmetric stretching vibrations of the carboxylate group, respectively. asianpubs.org Bands at 748 cm⁻¹ and 690 cm⁻¹ are typical for the benzene (B151609) ring. asianpubs.org The stretching band for the methyl group in the ligand has been assigned to 1447 cm⁻¹. asianpubs.org

A selection of observed FTIR spectral data for this compound is presented below:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1584 | Asymmetric ν(-COO⁻) | asianpubs.org |

| 1417 | Symmetric ν(-COO⁻) | asianpubs.org |

| 1447 | Methyl group stretching | asianpubs.org |

| 748 | Benzene ring | asianpubs.org |

| 690 | Benzene ring | asianpubs.org |

| 529 | ν(Mn-O) stretching | asianpubs.org |

Complementing FTIR spectroscopy, FT-Raman spectroscopy has also been employed to study the vibrational modes of this compound. nih.govresearchgate.net The combination of both FTIR and FT-Raman data allows for a more complete and accurate assignment of the vibrational spectrum, as some modes that are weak or inactive in the infrared spectrum may be strong in the Raman spectrum, and vice versa. nih.gov These experimental spectra are often compared with theoretical calculations to refine the understanding of the molecular structure and force fields. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure and, crucially, for determining the enantiomeric purity of chiral molecules like this compound.

A novel NMR-based method for determining the enantiomeric excess (ee) of this compound involves the use of small prochiral molecules. nih.govacs.org This technique relies on the principle that in the presence of a chiral analyte, the chemically equivalent protons of a prochiral molecule can become magnetically non-equivalent, leading to a splitting of their NMR signals. nih.govacs.orgmdpi.com This splitting is directly proportional to the enantiomeric excess of the chiral analyte. mdpi.com

For instance, prochiral amines like benzylamine (B48309) have been shown to exhibit ee-dependent splitting of their ¹H NMR signals when interacting with this compound. nih.govmdpi.com This interaction, typically an acid-base association, creates transient diastereomeric complexes. nih.govacs.org The multipoint interactions within these complexes, as confirmed by X-ray crystallography, are critical for the efficient transfer of magnetic anisotropy, which is necessary for observing the signal splitting. nih.govacs.org The presence of a phenoxy group at the α-position of the carboxylic acid appears to be a key factor for this phenomenon. nih.govacs.org

NMR spectroscopic titration is a powerful method to study the chiral recognition mechanisms between a chiral host and a chiral guest. In the context of this compound, this technique has been used to investigate its interaction with various chiral solvating agents (CSAs) and prochiral solvating agents (pro-CSAs).

One study utilized meso-tetraphenylporphine (TPP) as a pro-CSA for the NMR detection of the enantiomeric excess of this compound. worldscientific.com The binding of the chiral acid to the prochiral porphyrin induces a chemical shift non-equivalency in the TPP's protons, which can be monitored by ¹H NMR. worldscientific.com The degree of splitting is dependent on the enantiomeric excess of the this compound. mdpi.com The study of the TPP/PPA host-guest system identified an optimal operating temperature of -32°C for ee sensing. worldscientific.com

In another approach, a coordination complex involving a salen-like prochiral ligand, a zinc(II) ion, and this compound as a co-ligand was investigated. acs.org ¹H NMR titration revealed that the resonance of the benzylic CH₂ group in the prochiral ligand gradually splits upon the addition of (S)-2-phenoxypropionic acid. acs.org This splitting is linearly proportional to the enantiomeric excess of the chiral co-ligand. acs.org

Chiral Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and effective method for the enantioseparation of this compound and its derivatives. ntu.edu.tw Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, have proven to be particularly successful. tsu.geabo.fi

The separation mechanism on these columns is often attributed to a combination of interactions, including hydrogen bonding, π-π interactions, and inclusion effects. ntu.edu.twabo.fi The nature of the substituents on the phenyl ring and the ester group of this compound derivatives can significantly influence the separation on certain chiral columns. ntu.edu.tw For example, studies have shown that the chlorine substitution in the phenyl ring affects the separation on Chiralcel OD and OK columns. ntu.edu.tw

The choice of mobile phase is also critical for achieving good enantioseparation. A study on the enantioseparation of chiral phenoxy acid derivatives used mobile phases consisting of alcohols (methanol and ethanol) or acetonitrile (B52724) with a formic acid additive. tsu.ge The best results were obtained on specific amylose- and cellulose-based columns depending on the mobile phase used. tsu.ge Capillary electrochromatography using a chiral porous monolithic stationary phase has also been successfully applied for the enantioseparation of 2-aryloxypropionic acids. nih.gov

The following table summarizes the chiral separation of this compound on a Chiralcel OD column:

| Compound | k'₁ | k'₂ | α | Rs |

| This compound | 4.88 | 5.38 | 1.10 | 1.25 |

| Data from a study on the enantiomeric separation of 2-(phenoxy)propionate derivatives. k'₁ and k'₂ are the retention factors of the first and second eluted enantiomers, α is the separation factor, and Rs is the resolution factor. |

Enantioselective Separation Methodologies

The resolution of this compound enantiomers has been successfully achieved through various advanced analytical techniques, primarily centered around chromatography. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a prominent method. ntu.edu.twresearchgate.net Polysaccharide-based columns, such as Chiralcel OD and OK, have demonstrated effective separation, where the mechanism is believed to involve an inclusion effect supplemented by secondary interactions like hydrogen bonding and hydrophobic interactions. ntu.edu.tw The choice of solvent and the nature of substituents on the phenoxy ring significantly influence the separation efficiency on these columns. ntu.edu.tw

Another approach involves reversed-phase HPLC with the addition of chiral metal chelate additives, such as L-prolyl-n-octylamide-Ni(II), to the mobile phase. nih.gov This ligand-exchange chromatography method has been successfully applied to resolve the enantiomers of 2-phenoxypropionic acids. nih.gov

Electrokinetic chromatography, specifically using cyclodextrins as chiral selectors, presents another effective methodology. nih.gov (2-hydroxy)propyl-β-cyclodextrin (HP-β-CD) has been identified as a particularly suitable chiral selector for the enantioseparation of phenoxy acids. nih.gov The separation is optimized by controlling experimental conditions like the pH of the background electrolyte, selector concentration, and temperature. nih.gov For instance, using a 50 mM ammonium (B1175870) formate (B1220265) electrolyte at pH 5 and a temperature of 40°C allowed for the resolution of this compound enantiomers. nih.gov

Capillary electrochromatography has also been utilized with monolithic stationary phases. nih.gov These phases are prepared by in situ copolymerization and subsequent reaction with a chiral agent, such as (+)-1-(4-aminobutyl)-(5R,8S,10R)-terguride, to create a chiral surface for enantioseparation. nih.gov

Table 1: Methodologies for Enantioselective Separation of this compound

| Methodology | Chiral Selector/Stationary Phase | Key Findings & Conditions |

|---|---|---|

| Chiral HPLC | Chiralcel OD, OK, and chiral-2 columns | Separation is influenced by chlorine substitution on the phenyl ring and the ester's alcohol moiety. ntu.edu.tw |

| Reversed-Phase HPLC | L-prolyl-n-octylamide-Ni(II) chelate in mobile phase | Novel use of chiral ligand-exchange for resolving phenoxypropionic acid enantiomers. nih.gov |

| Electrokinetic Chromatography | (2-hydroxy)propyl-β-cyclodextrin (HP-β-CD) | Effective separation achieved at pH 5 and 40°C with a 50 mM ammonium formate electrolyte. nih.gov |

| Capillary Electrochromatography | Chiral porous monolithic columns | Epoxy groups on the monolith reacted with (+)-1-(4-aminobutyl)-(5R,8S,10R)-terguride to create the CSP. nih.gov |

| Chiral HPLC | Immobilized cellulose-based CSP (Chiralpak IB) | Used for direct monitoring of lipase-catalyzed enantioselective esterification. researchgate.net |

Kinetic Study of Intermolecular Interactions on Chiral Stationary Phases

The kinetics of intermolecular interactions between this compound and chiral stationary phases have been investigated to better understand the separation mechanisms. A study utilizing a chiral HPLC system with β-bromo-cyclodextrin affixed to the stationary phase employed the moment analysis method to probe these interactions. nih.govjsac.or.jp

This research involved conducting pulse response and peak parking experiments to determine parameters related to column geometry, adsorption equilibrium, and mass-transfer kinetics. nih.gov The elution peak moments (first absolute moment, μ1, and second central moment, μ2') were analyzed using equations based on the Langmuir-type rate equation to describe the reaction kinetics between the solute and the chiral ligands. nih.gov By analyzing the dependence of the height equivalent to a theoretical plate (HETP) on the flow rate, the researchers were able to determine the association and dissociation rate constants for the intermolecular interaction. nih.gov This approach demonstrates an effective strategy for the detailed kinetic study of the transient diastereomeric complexes formed during chiral separation. nih.gov

Direct Enantioselective Monitoring of Enzymatic Reactions

Direct enantioselective monitoring has been crucial for studying the kinetics of enzyme-catalyzed reactions involving this compound. A system comprising an HPLC with an immobilized cellulose-based chiral stationary phase (Chiralpak IB), coupled with UV and polarimetric detectors, has been developed for this purpose. researchgate.net This setup allows for the real-time monitoring of the enantioselective esterification of racemic this compound. researchgate.netresearchgate.net

This method was applied to study the kinetic resolution of this compound via lipase-catalyzed esterification. researchgate.net Among several tested lipases, immobilized Candida antarctica lipase (B570770) B (Novozyme 435) showed a notable preference for the (R)-enantiomer, selectively esterifying it and leaving the (S)-enantiomer in an enantioenriched form. researchgate.netresearchgate.net

Furthermore, the enantioselective hydrolysis of racemic this compound methyl ester has been successfully demonstrated using encapsulated Candida rugosa lipase. nih.gov This reaction yielded (R)-2-phenoxypropionic acid with an enantiomeric excess of approximately 98%, showcasing the high enantioselectivity (E > 400) of the immobilized enzyme system. nih.gov Similarly, the covalent immobilization of lipase from Aspergillus oryzae has been optimized for the resolution of (R,S)-2-phenoxypropionic acid methyl ester, achieving a high enantiomeric excess of the substrate (99.5%) at a conversion rate of 50.8%. nih.gov

Table 2: Enzymatic Reactions of this compound Monitored Enantioselectively

| Enzyme | Reaction Type | Substrate | Key Outcome |

|---|---|---|---|

| Candida antarctica lipase B (Novozyme 435) | Enantioselective esterification | Racemic this compound | Preferential esterification of the (R)-enantiomer. researchgate.net |

| Candida rugosa lipase (encapsulated) | Enantioselective hydrolysis | Racemic this compound methyl ester | Production of (R)-2-phenoxypropionic acid with ~98% ee. nih.gov |

| Aspergillus oryzae lipase (immobilized) | Enantioselective hydrolysis | Racemic this compound methyl ester | Achieved 99.5% ee of the substrate at 50.8% conversion. nih.gov |

Other Spectroscopic and Diffraction Methods

UV-Vis Spectroscopy and Predicted Electronic Absorption Spectra

UV-Vis spectroscopy is a fundamental tool for the analysis of this compound, often used as a detection method in HPLC. nih.gov More advanced studies have combined experimental UV-Vis spectroscopy with computational methods. The electronic absorption spectrum of this compound has been predicted using Time-Dependent Density Functional Theory (TD-DFT) calculations and compared with the experimental spectrum. researchgate.netnih.gov This combined approach aids in the assignment of electronic transitions. researchgate.net

In one study, the UV-Vis spectrum of tetraphenylporphyrin (B126558) (TPP) was monitored upon interaction with this compound. researchgate.netmdpi.com Upon cooling, the protonation of TPP by the acid led to distinct changes in the spectrum, with an increasing absorption at 445 nm indicating the formation of the porphyrin dication. researchgate.netmdpi.com This demonstrates the utility of UV-Vis spectroscopy in studying intermolecular interactions.

Table 3: UV-Vis Spectroscopy Data for this compound Interactions

| System | Observation | Wavelength (nm) | Significance |

|---|---|---|---|

| TPP + this compound | Increased absorption upon cooling | 445 | Formation of the porphine (B87208) dication (TPPH₄²⁺) due to protonation by the acid. researchgate.netmdpi.com |

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular dichroism (CD) spectroscopy is a powerful technique for investigating the chiroptical properties of this compound enantiomers. mdpi.com Studies have employed CD spectroscopy to determine the absolute configuration of 2-aryloxypropionic acids. mdpi.com The use of specially designed 4,4'-disubstituted biphenyl (B1667301) probes can cause a red shift in the diagnostic CD signal, which helps in the unambiguous assignment of the absolute configuration. mdpi.com

The interaction between this compound and tetraphenylporphyrin (TPP) has also been examined using CD spectroscopy. researchgate.netmdpi.com When TPP was mixed with an excess of (S)-2-phenoxypropionic acid, a very weak mono-signated CD spectrum was observed upon cooling. mdpi.com This suggests that the binding of the chiral acid causes only a minor distortion of the porphyrin macrocycle. mdpi.com The intensity of the CD signal was found to be dependent on the enantiomeric excess of the acid, indicating that the chirality of the metal-ligand complex formed is influenced by the nonracemic nature of the acid. acs.org

X-ray Diffraction for Crystal Structure Elucidation

X-ray diffraction has been instrumental in elucidating the solid-state structures of this compound in both its enantiomerically pure and racemic forms. researchgate.netiucr.org These studies have revealed significant differences in their crystal packing and hydrogen-bonding motifs. researchgate.netiucr.org

The crystal structure of the pure enantiomer features a "catemer" hydrogen-bonding motif, where carboxylic acid groups are linked in a chain along a twofold screw axis. researchgate.net In contrast, the racemic compound crystallizes to form hydrogen-bonded cyclic dimers, with the two enantiomers linked across a crystallographic center of symmetry. researchgate.netiucr.org The racemate is denser and has a higher melting point than the pure enantiomer. researchgate.netiucr.org The conformation of the molecule also differs between the two forms; an antiplanar conformation is associated with the catemer motif, while a synplanar conformation is found in the cyclic dimers. iucr.org

The crystal structure of a co-crystal formed between (S)-2-phenoxypropionic acid and (S)-alanine has also been determined. nih.gov In this structure, the (S)-alanine molecules form a chiral sheet, and the (S)-2-phenoxypropionic acid molecules connect to this sheet through N⁺—H···O=C and O—H···O⁻ hydrogen bonds. nih.gov Additionally, a two-dimensional coordination polymer of manganese(II) with this compound and 4,4'-bipyridine (B149096) has been synthesized and characterized by X-ray diffraction, revealing an octahedral coordination geometry around the manganese atom. asianpubs.org

Table 4: Crystallographic Data for this compound and its Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| Racemic this compound | Monoclinic | P2₁/c | Forms centrosymmetric hydrogen-bonded cyclic dimers. | researchgate.net |

| Enantiopure this compound | Monoclinic | P2₁ | Forms a catemer hydrogen-bond motif along a screw axis. | researchgate.net |

| (S)-Alanine-(S)-2-Phenoxypropionic acid co-crystal | Monoclinic | P2₁ | (S,S)-homochiral layer formed via N-H···O and O-H···O hydrogen bonds. | nih.gov |

| [Mn(POPA)₂(bipy)]n | Monoclinic | C2/c | 2D coordination polymer with Mn(II) in an octahedral environment. | asianpubs.org |

Molecular Mechanisms of Biological Activity in Specific Systems

Mechanism of Herbicidal Action in Plants

2-Phenoxypropionic acid and its derivatives are utilized in agriculture as herbicides. Their mode of action is multifaceted, primarily involving the disruption of essential enzymatic processes and hormonal balances within susceptible plant species.

Inhibition of Plant Growth Regulating Enzymes

Phenoxypropionic acids, including this compound, function by inhibiting specific enzymes that are critical for plant growth and development. This inhibition disrupts normal physiological processes, leading to the eventual death of the plant. The herbicidal activity of these compounds is often compared to other phenoxyacetic acids like 2,4-Dichlorophenoxyacetic acid (2,4-D).

Acetyl-CoA Carboxylase (ACCase) Inhibition

A primary mechanism of herbicidal action for the aryloxyphenoxypropionate (AOPP) class of herbicides, for which this compound is a parent compound, is the inhibition of acetyl-CoA carboxylase (ACCase). sdiarticle3.comucanr.edumdpi.com ACCase is a crucial enzyme that catalyzes the initial, rate-limiting step in the biosynthesis of fatty acids. sdiarticle3.comfrontiersin.org Fatty acids are essential components of cell membranes and are vital for the growth of new plant tissues. ucanr.edu

By inhibiting ACCase, these herbicides block the production of malonyl-CoA from acetyl-CoA, thereby halting de novo fatty acid synthesis. sdiarticle3.comfrontiersin.org This disruption of lipid synthesis is particularly damaging to the rapidly growing meristematic tissues of grasses. ucanr.edu The inhibition leads to a cessation of new growth, followed by chlorosis (yellowing), and eventual necrosis (tissue death) at the growing points. ucanr.eduncsu.edu Broadleaf plants are generally tolerant to these herbicides due to a less sensitive form of the ACCase enzyme. ucanr.edu

Molecular modeling studies have suggested an "active conformation" for the R-2-phenoxypropionic acid portion of AOPP herbicides, where the R-methyl group is positioned away from the phenoxy fragment. This conformation is believed to be crucial for effective binding to and inhibition of the ACCase active site. nih.gov

Auxin Mimicry and Plant Hormone Balance Disruption

Some phenoxy herbicides act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA). unl.edu While this compound itself is primarily recognized as an ACCase inhibitor, the broader class of phenoxy acids can disrupt plant hormone balance. researchgate.netresearchgate.netahdb.org.uk

Ligand-Receptor Interactions and Molecular Recognition

The biological activity of this compound is not limited to its herbicidal effects. It also serves as a molecular scaffold for compounds that interact with specific receptors in other biological systems, such as taste receptors.

Interaction with Taste Receptors (e.g., T1R3)

This compound is the core structure of lactisole, a known inhibitor of the human sweet taste receptor, which is a heterodimer of the T1R2 and T1R3 proteins. researchgate.netnih.govresearchgate.netnih.gov Lactisole and its derivatives, such as 2,4-dichlorophenoxypropionic acid (2,4-DP), interact with the transmembrane domain (TMD) of the T1R3 subunit. researchgate.netnih.govnih.gov

Studies have shown that these compounds act as negative allosteric modulators (NAMs), binding to a site on the receptor distinct from the orthosteric site where sweeteners bind. researchgate.netresearchgate.net This interaction with the T1R3-TMD inhibits the sweet taste sensation. researchgate.net

Role of Phenoxy and Carboxylic Acid Moieties in Receptor Binding

The specific chemical features of this compound are crucial for its interaction with receptors like T1R3. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions within the ligand-binding pocket of enzymes or receptors. nih.gov

In the context of the T1R3 taste receptor, the this compound skeleton provides vertical stabilization for the ligand within the binding pocket. nih.gov The carboxylic acid moiety is also critical, as it can form ionic bonds with positively charged amino acid residues, further stabilizing the ligand-receptor complex and influencing the protein's function. nih.gov Docking simulations and mutational analyses have revealed that the (S)-isomers of both lactisole and 2,4-DP interact with the same seven residues in the T1R3-TMD, with their carboxyl groups playing a key role in stabilizing these interactions. nih.govnih.gov

Compound Information Table

| Compound Name | Other Names | Molecular Formula |

| This compound | 2-Phenoxypropanoic acid, α-Phenoxypropionic acid | C₉H₁₀O₃ |

| 2,4-Dichlorophenoxyacetic acid | 2,4-D | C₈H₆Cl₂O₃ |

| Indole-3-acetic acid | IAA | C₁₀H₉NO₂ |

| Lactisole | (±)-2-(4-methoxyphenoxy)-propionic acid | C₁₀H₁₂O₄ |

| 2,4-Dichlorophenoxypropionic acid | 2,4-DP, Dichlorprop (B359615) | C₉H₈Cl₂O₃ |

Research Findings on ACCase Inhibition

| Herbicide Class | Target Enzyme | Mechanism of Action | Effect on Plants |

| Aryloxyphenoxypropionates (AOPPs) | Acetyl-CoA Carboxylase (ACCase) | Inhibition of the first committed step in fatty acid biosynthesis. sdiarticle3.comfrontiersin.org | Halts new growth, causes chlorosis and necrosis in susceptible grasses. ucanr.edu |

Stereochemical Specificity in Biological Systems

The biological activity of this compound and its derivatives is significantly influenced by its stereochemistry. The spatial arrangement of the atoms, particularly at the chiral center, dictates how the molecule interacts with biological targets such as enzymes and receptors. This stereochemical specificity is evident in the differential actions of its enantiomers and the biotransformation processes they undergo in various organisms.

Enantioselective Action of the (R)-Isomer

The two enantiomers of this compound, (R)- and (S)-2-phenoxypropionic acid, often exhibit different biological activities. In many biological systems, one enantiomer is more active or is metabolized preferentially over the other.

(R)-2-Phenoxypropionic acid methyl ester is a key chiral precursor in the synthesis of aryloxyphenoxypropionate (AOPP) herbicides. nih.govresearchgate.net The herbicidal efficacy of many AOPP herbicides is primarily attributed to the (R)-enantiomer. This enantioselectivity is also observed in the degradation of related chiral herbicides like dichlorprop and mecoprop (B166265) by the bacterium Sphingomonas herbicidovorans MH, which preferentially degrades the (S)-enantiomer. nih.gov In the case of the herbicide dichlorprop, the (S)-enantiomer was removed from the culture medium much faster than the (R)-enantiomer. nih.gov Similarly, for the fungicide metalaxyl, the fungicidal activity resides with the (R)-enantiomer. rsc.org

The differential activity of enantiomers is a common phenomenon for chiral pesticides. rsc.org Often, only one enantiomer is responsible for the desired biological effect, while the other may be less active or inactive, contributing unnecessarily to the environmental load. rsc.org For instance, the herbicidal activity of metolachlor (B1676510) is mainly due to its S-enantiomers. rsc.org

Stereo-inversion Processes by Microorganisms (e.g., Verticillium lecanii)

Some microorganisms are capable of inverting the stereochemistry of chiral compounds, a process known as stereo-inversion or chiral inversion. The fungus Verticillium lecanii has been shown to invert the chirality of 2-arylpropionic acids, a class of compounds structurally related to this compound. nih.govscribd.com This inversion typically occurs from the (R)-enantiomer to the corresponding (S)-enantiomer. nih.gov

Studies have demonstrated that V. lecanii can invert the chirality of various 2-arylpropionic acids, including ibuprofen (B1674241) and 2-phenylpropionic acid. nih.govscribd.com The substrate specificity of the enzyme system in V. lecanii was investigated using several 2-arylpropionic acids and related compounds, including this compound. nih.gov The results indicated that the presence of a methyl group at the chiral center is critical for this inversion process. nih.gov The optimization of this microbial inversion process has been studied, with factors like pH, culture medium, cell density, and substrate concentration influencing the rate and extent of inversion. nih.gov For instance, optimal inversion for 2-phenylpropionic acid by V. lecanii occurs in Sørensen's phosphate (B84403) buffer at pH 5.5. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound and its derivatives, SAR studies have provided insights into the effects of substituents and have drawn comparisons with structurally related compounds.

Substituent Effects on Molecular Activity

The biological activity of this compound derivatives can be significantly altered by the introduction of different substituents on the aromatic ring or modifications to the propionic acid side chain.

In the context of herbicidal activity, the nature and position of substituents on the phenoxy ring are critical. For instance, in a series of 2-[4-(2-imidazo[1,2-a]pyridinyloxy)phenoxy]propionic acid derivatives, the herbicidal activity was dramatically affected by substituents on the imidazo[1,2-a]pyridine (B132010) ring. tandfonline.com A cyano group at the 3-position and a chlorine atom at the 6-position were found to enhance the herbicidal activity against gramineous weeds. tandfonline.com

In the development of antitumor agents based on the this compound scaffold, such as 2-(4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy)propionic acid (XK469), SAR studies revealed that a halogen substituent at the 7-position of the quinoxaline (B1680401) ring generated the most potent antitumor activity. nih.gov In contrast, methyl, methoxy, or azido (B1232118) substituents at the same position resulted in much less active compounds, while other chloro, nitro, and amino derivatives were essentially inactive. nih.gov Modifications to the carboxylic acid moiety of XK469 also impacted activity, with only the monomethyl- and N,N-dimethylamides retaining activity. nih.gov

Comparative Studies with Structurally Related Phenoxyalkanoic Acids

Comparing the activity of this compound with other phenoxyalkanoic acids provides valuable information about the influence of the alkyl chain length and substitution patterns. Phenoxyalkanoic acids, including phenoxyacetic, 2-phenoxypropionic, and 4-phenoxybutyric acids, have been studied for various applications, including as herbicides. unishivaji.ac.in

The herbicidal activity of phenoxyalkanoic acids is influenced by the length of the alkanoic acid side chain. researchgate.net For example, in the context of auxinic herbicides, the Arabidopsis GH3.15 protein, which is involved in auxin metabolism, shows a preference for longer-chain phenoxyalkanoic acids. nih.gov This enzyme displayed high catalytic activity with 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), which was comparable to its activity with the natural auxin indole-3-butyric acid (IBA). nih.gov

The environmental persistence and mobility of phenoxyalkanoic acids also vary with their structure. For instance, clofibric acid (2-[4-chlorophenoxy]-2-methylpropionic acid) appears to be more metabolically and environmentally stable than related agricultural phenoxyacetic and 2-phenoxypropionic acids. dss.go.th Adsorption of phenoxyalkanoic acid herbicides in soil, which affects their potential for leaching, also shows structural dependence. Adsorption was found to be highest for butyric acid derivatives, lower for acetic acid derivatives, and lowest for propionic acid derivatives. researchgate.net

Environmental Transformation and Biodegradation Pathways

Microbial Degradation Mechanisms

Microbial degradation of 2-phenoxypropionic acid is a complex process involving specific enzymes and pathways. The breakdown of this compound is a key process in its removal from the environment.

Biodegradation Pathways in Soil and Aquatic Environments

The biodegradation of this compound in both soil and aquatic environments proceeds through a series of steps initiated by microbial action. This process is crucial for the detoxification and removal of this compound from contaminated sites.

The initial and rate-limiting step in the microbial degradation of this compound is the cleavage of the ether linkage. nih.govsemanticscholar.org This reaction breaks the bond between the phenoxy group and the propionic acid side chain, resulting in the formation of the corresponding phenol (B47542) and an aliphatic side chain. nih.govasm.orgnih.gov For instance, the degradation of phenoxypropionic acids by various bacteria leads to the formation of phenolic intermediates. asm.org This cleavage is an oxidative process, often catalyzed by dioxygenase enzymes. nih.govnih.govasm.org The resulting phenol is then typically further degraded through hydroxylation to form catechols, which subsequently undergo ring fission, leading to complete mineralization to carbon dioxide. nih.govoup.com

Several bacterial strains have been identified as key players in the degradation of this compound and its derivatives. Among the most studied is Sphingomonas herbicidovorans , a versatile bacterium capable of utilizing both enantiomers of various phenoxypropionic acids, including dichlorprop (B359615) and mecoprop (B166265), as its sole source of carbon and energy. nih.govnih.govufz.de This strain exhibits a preference for the (S)-enantiomer in the degradation of dichlorprop. nih.gov

Another significant microorganism is Alcaligenes denitrificans , which has been shown to be involved in the degradation of mecoprop. oup.comresearchgate.netresearchgate.net A consortium of bacteria including Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis was found to exclusively degrade the (R)-(+)-isomer of mecoprop. oup.comresearchgate.net Over time, Alcaligenes denitrificans was able to degrade the herbicide as a pure culture. oup.comresearchgate.net

The table below summarizes the roles of these and other key microbial strains in the degradation of phenoxypropionic acids.

| Microbial Strain | Degraded Compound(s) | Key Findings |

| Sphingomonas herbicidovorans MH | Dichlorprop, Mecoprop | Degrades both enantiomers, with a preference for the (S)-enantiomer. nih.govnih.gov |

| Alcaligenes denitrificans | Mecoprop | Exclusively degrades the (R)-(+)-isomer as part of a consortium. oup.comresearchgate.net Can also degrade it in pure culture after prolonged incubation. oup.com |

| Delftia acidovorans MC1 | Dichlorprop | Degrades phenoxypropionate herbicides. asm.orgoup.com |

| Pseudomonas glycinea | Mecoprop | Part of a consortium that degrades the (R)-(+)-isomer. oup.comresearchgate.net |

| Pseudomonas marginalis | Mecoprop | Part of a consortium that degrades the (R)-(+)-isomer. oup.comresearchgate.net |

The enzymatic cleavage of the ether bond in this compound is predominantly carried out by a class of enzymes known as α-ketoglutarate-dependent dioxygenases . nih.govnih.govasm.orgasm.org These enzymes require α-ketoglutarate and ferrous ions for their activity. asm.org In this reaction, α-ketoglutarate is oxidatively decarboxylated to succinate, while the phenoxypropionic acid is cleaved to form the corresponding phenol and pyruvate. asm.orgnih.govasm.org

Sphingomonas herbicidovorans MH possesses two distinct α-ketoglutarate-dependent dioxygenases, RdpA and SdpA, which are specific for the (R)- and (S)-enantiomers of dichlorprop, respectively. asm.orgnih.gov The genes encoding these enzymes, rdpA and sdpA, have been identified and characterized. asm.orgoup.com The enzyme RdpA is highly specific for the R-enantiomer of 2-phenoxypropionates, while SdpA targets the S-enantiomer. asm.orgnih.gov This enzymatic specificity is the basis for the enantioselective degradation observed in this bacterium.

Enantioselective Microbial Degradation

A significant feature of the microbial degradation of chiral phenoxypropionic acids is its enantioselectivity, where one enantiomer is degraded preferentially over the other. oup.comrsc.org This phenomenon has been observed in various soil and aquatic environments and with different microbial cultures. oup.comrsc.orgmst.edu

For instance, in incubations with activated sludge, the (R)-enantiomer of this compound was degraded before the (S)-enantiomer. oup.comoup.com Similarly, the degradation of dichlorprop in soil was found to be selective for the S-(−) enantiomer. mst.edu This enantioselectivity can lead to the temporary accumulation of the more persistent enantiomer in the environment. oup.com The enantiomer fractionation is considered a strong indicator of aerobic biodegradation of phenoxypropionic acids in the field. acs.org

The nature and position of substituents on the aromatic ring of phenoxypropionic acids can significantly influence the enantioselectivity of their microbial degradation. oup.com

Studies with activated sludge have shown that for (RS)-2-(3-chlorophenoxy)propanoic acid, the (S)-enantiomer was preferentially degraded, which is the opposite of what was observed for the unsubstituted 2-phenoxypropanoic acid. oup.comoup.com In the case of (RS)-2-(4-chlorophenoxy)propanoic acid, both enantiomers were degraded at nearly identical rates. oup.com However, for (RS)-2-(2-chlorophenoxy)propanoic acid, the (R)-enantiomer was removed much faster than the (S)-enantiomer. oup.comoup.com The most persistent compound tested was (RS)-2-(2,4,5-trichlorophenoxy)propanoic acid, with very limited degradation of both enantiomers over a 47-day period. oup.comoup.com

These findings indicate that the substitution pattern on the phenyl ring plays a crucial role in determining which enantiomer is more readily degraded by microbial communities.

The table below illustrates the influence of aromatic substituents on the degradation of phenoxypropionic acid enantiomers by activated sludge.

| Compound | Preferentially Degraded Enantiomer | Degradation Rate Comparison |

| (RS)-2-Phenoxypropionic acid | (R) | (R) > (S) oup.comoup.com |

| (RS)-2-(3-Chlorophenoxy)propanoic acid | (S) | (S) > (R) oup.comoup.com |

| (RS)-2-(4-Chlorophenoxy)propanoic acid | None | (R) ≈ (S) oup.com |

| (RS)-2-(2-Chlorophenoxy)propanoic acid | (R) | (R) >> (S) oup.comoup.com |

| (RS)-2-(2,4,5-Trichlorophenoxy)propanoic acid | Very limited degradation of both | (R) slightly more degraded than (S) oup.comoup.com |

Metabolite Identification in Degradation Processes

The biodegradation of this compound (2-PPA) and its derivatives involves several metabolic pathways, primarily initiated by microbial action. The identification of metabolites is crucial for understanding the complete degradation sequence and the environmental fate of these compounds.

In aerobic biodegradation studies using activated sludge, both enantiomers of (RS)-2-phenoxypropanoic acid were observed to degrade completely. oup.com The degradation process is biologically mediated and results in the formation of intermediate metabolites before complete mineralization. oup.com The primary metabolic attack on phenoxyalkanoic acids typically occurs at the carbon side chain, leading to the formation of the corresponding phenols, or through hydroxylation of the aromatic ring followed by ring cleavage. acs.org

For instance, the degradation of related phenoxypropionic acid herbicides like dichlorprop and mecoprop consistently yields chlorophenols as primary metabolites. Specifically, 2,4-dichlorophenol (B122985) is a known metabolite of dichlorprop, while 4-chloro-2-methylphenol (B52076) is a primary product of mecoprop degradation under aerobic conditions. nih.gov While not directly 2-PPA, the degradation pathways of these structurally similar herbicides provide a model for predicting its metabolites. The general pathway suggests that the ether linkage is cleaved, yielding phenol and a propionic acid residue, which is further metabolized.

Studies on a mecoprop-degrading bacterial consortium, which was also capable of degrading racemic this compound, support this pathway. oup.com The degradation of aryloxyphenoxy-propionate herbicides (AOPPs), a class that includes 2-PPA, often proceeds through the hydrolysis of the ester linkage (if present) to the corresponding acid, followed by cleavage of the ether bond to yield a phenol derivative and a propanoic acid derivative. researchgate.net For example, the degradation of fenoxaprop-P-ethyl, a more complex AOPP, leads to the formation of 2-[4-(6-chloro-2-benzoxazolyloxy)phenoxy]propionic acid as a major degradate. epa.gov

It is important to note that some compounds identified as metabolites can also be present as impurities from the manufacturing process of phenoxy acid herbicides, which can complicate the verification of in-situ degradation. nih.gov

Table 1: Identified Metabolites in the Degradation of this compound and Related Compounds

| Parent Compound | Degradation Condition | Identified Metabolite(s) | Reference(s) |

| (RS)-2-Phenoxypropanoic acid | Aerobic with activated sludge | Complete breakdown noted; specific intermediates not detailed | oup.com |

| Phenoxyalkanoic acids (general) | Metabolic attack | Corresponding phenols | acs.org |

| Dichlorprop | Aerobic | 2,4-Dichlorophenol | nih.gov |

| Mecoprop | Aerobic | 4-Chloro-2-methylphenol | nih.gov |

| Fenoxaprop-ethyl | Aerobic and anaerobic soil | 2-[4-(6-chloro-2-benzoxazolyloxy)phenoxy] propionic acid | epa.gov |

Abiotic Transformation Processes

Photodegradation Mechanisms in Aquatic Environments

The abiotic transformation of this compound in the environment is significantly influenced by photodegradation, particularly in aquatic systems. This process can be a key factor in the natural attenuation of these compounds in shallow and sunlit waters. nih.govnih.gov

Photodegradation involves the breakdown of chemical compounds by light energy. For phenoxy acids, this can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the water, such as humic acids or metallic oxides. nih.govnih.gov